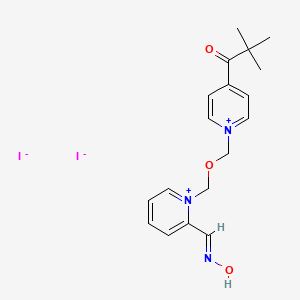
1-(2-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane diiodide is a useful research compound. Its molecular formula is C18H23I2N3O3 and its molecular weight is 583.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane diiodide is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C18H23N3O3. It features a unique structure that includes two pyridinium groups, which are known for their biological activity. The presence of hydroxyl and imino functional groups contributes to its reactivity and potential interactions with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
- Antioxidant Properties : Preliminary studies suggest that it may act as a scavenger of free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.
- Enzyme Inhibition : There is evidence that it can inhibit certain enzymes, which may be relevant in the treatment of diseases where enzyme regulation is critical.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, with an IC50 value of approximately 50 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Enzyme Inhibition
In vitro studies have shown that the compound inhibits acetylcholinesterase (AChE) activity, which is significant for neuroprotective applications. The inhibition constant (Ki) was determined to be around 15 µM, suggesting a strong interaction with the enzyme.
Case Studies
A notable case study involved the application of this compound in a model of oxidative stress-induced neurodegeneration. Mice treated with the compound showed reduced markers of oxidative damage in brain tissue compared to control groups. Behavioral tests indicated improved cognitive function post-treatment.
Propiedades
Número CAS |
85126-23-4 |
|---|---|
Fórmula molecular |
C18H23I2N3O3 |
Peso molecular |
583.2 g/mol |
Nombre IUPAC |
1-[1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]-2,2-dimethylpropan-1-one;diiodide |
InChI |
InChI=1S/C18H22N3O3.2HI/c1-18(2,3)17(22)15-7-10-20(11-8-15)13-24-14-21-9-5-4-6-16(21)12-19-23;;/h4-12H,13-14H2,1-3H3;2*1H/q+1;;/p-1 |
Clave InChI |
LLBCENNWMKCUGW-UHFFFAOYSA-M |
SMILES isomérico |
CC(C)(C)C(=O)C1=CC=[N+](C=C1)COC[N+]2=CC=CC=C2/C=N/O.[I-].[I-] |
SMILES canónico |
CC(C)(C)C(=O)C1=CC=[N+](C=C1)COC[N+]2=CC=CC=C2C=NO.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















